molecular formula C11H8ClN3O B2842707 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole CAS No. 676602-23-6

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2842707
CAS No.: 676602-23-6
M. Wt: 233.66
InChI Key: RUDFUWOBDUSDDG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy substituents on the indole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methoxy groups. Here is a general synthetic route:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimidine Ring: The indole derivative is then reacted with a suitable pyrimidine precursor, such as a chloro-pyrimidine, under basic conditions to form the fused pyrimidoindole structure.

    Substitution Reactions: The final steps involve the selective chlorination and methoxylation of the indole ring. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce quinone-like structures.

Scientific Research Applications

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets such as enzymes and DNA. The chloro and methoxy groups enhance its binding affinity and specificity. For instance, in medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways crucial for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
  • 4-Chloro-6-methoxy-5H-pyrimido[5,4-b]indole
  • 7-Chloro-4-methoxy-5H-pyrimido[5,4-b]indole

Uniqueness

4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the position of the chloro and methoxy groups can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-7-methoxy-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-16-6-2-3-7-8(4-6)15-10-9(7)13-5-14-11(10)12/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDFUWOBDUSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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